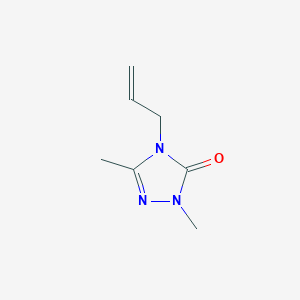

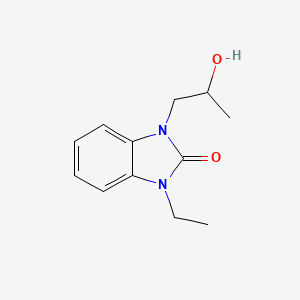

1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

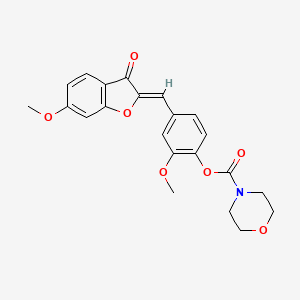

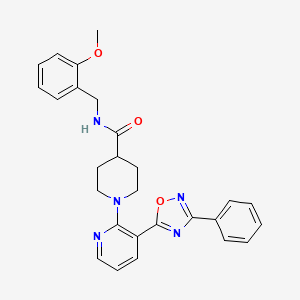

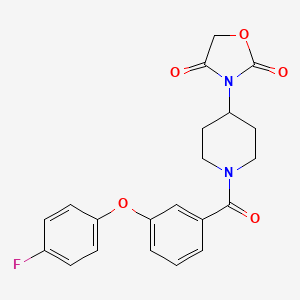

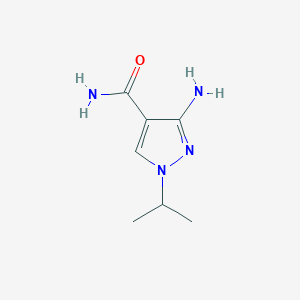

The compound "1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds are of interest due to their diverse range of biological activities and their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the nucleophilic attack of sodium azide on activated acetylenes in solvents such as dimethylformamide . Other synthetic routes include the reaction of acyl hydrazonates with amines , as well as one-pot multi-component strategies . These methods allow for the introduction of various substituents into the triazole ring, enabling the creation of a wide array of derivatives with different properties and potential applications .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been characterized using various spectroscopic techniques, including IR, NMR (both 1H and 13C), and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations have been employed to predict and compare the molecular geometry, vibrational frequencies, and other properties such as nonlinear optical properties and molecular electrostatic potentials .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in a variety of chemical reactions, leading to the formation of different functional groups and molecular frameworks. These reactions include the formation of acylic adducts, biheteroaromatic systems, and ditriazolyl ketones . The reactivity of these compounds can be influenced by the nature of the substituents attached to the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as their pKa values, UV spectra, and lipophilicity, have been studied extensively. These properties are crucial for understanding the behavior of these compounds in various environments, including biological systems . Potentiometric titration in non-aqueous solvents has been used to determine pKa values, while HPLC has been employed to investigate lipophilicity . The thermal stability and degradation kinetics of these compounds have also been analyzed using methods like the Coats–Redfern and Horowitz–Metzger methods .

Scientific Research Applications

Synthesis and Biological Activities

- Xu Liangzhong et al. (2010) synthesized novel triazole compounds with fungistasis and plant growth regulating activities, highlighting the potential of triazole derivatives in agricultural applications (Xu Liangzhong et al., 2010).

Antioxidant Activities

- Alkan et al. (2007) reported the synthesis of novel 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and evaluated their antioxidant activities, demonstrating the compound's potential in oxidative stress management (Alkan et al., 2007).

Crystal Structure Analysis

- A study by Almutairi et al. (2012) examined the crystal structure of a similar triazole compound, contributing to the understanding of molecular interactions and stability (Almutairi et al., 2012).

Photophysical and Electrochemical Properties

- Wu et al. (2009) investigated carboxylated cyanine dyes, including a triazole derivative, for their photophysical and electrochemical properties, suggesting potential applications in solar cells (Wu et al., 2009).

Fungicidal Activity

- Mao et al. (2013) synthesized novel triazole derivatives with moderate to excellent fungicidal activity, indicating their potential use in plant protection (Mao et al., 2013).

Nonlinear Optical Absorption

- Rahulan et al. (2014) synthesized a chalcone derivative containing a triazole unit and explored its nonlinear optical properties, pointing towards applications in optical devices (Rahulan et al., 2014).

properties

IUPAC Name |

2,5-dimethyl-4-prop-2-enyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4-5-10-6(2)8-9(3)7(10)11/h4H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEMXGKZXHCKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3010321.png)

![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)

![3-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B3010334.png)

![Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate](/img/structure/B3010340.png)

![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B3010344.png)